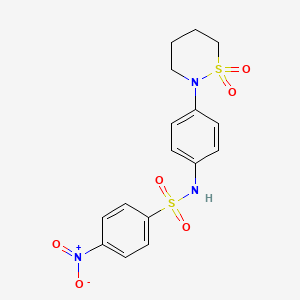![molecular formula C11H9F2N3OS B2787193 1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea CAS No. 1206998-57-3](/img/structure/B2787193.png)
1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields.
Mecanismo De Acción
Target of Action
The primary target of 1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme plays a crucial role in the survival and virulence of the bacteria, making it an attractive target for anti-tubercular compounds .
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site . This interaction inhibits the function of DprE1, thereby disrupting the synthesis of the bacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
By inhibiting DprE1, this compound disrupts the arabinogalactan biosynthesis pathway, a critical component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .
Result of Action
The inhibition of DprE1 and the subsequent disruption of the arabinogalactan biosynthesis pathway lead to the death of Mycobacterium tuberculosis . This results in potent anti-tubercular activity, as evidenced by the compound’s inhibitory concentrations compared with standard reference drugs .
Análisis Bioquímico
Biochemical Properties
The role of 1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea in biochemical reactions is not fully understood yet. It’s known that benzothiazole derivatives have shown promising results against M. tuberculosis
Cellular Effects
The effects of this compound on various types of cells and cellular processes are currently under study. Preliminary research suggests that benzothiazole derivatives may have inhibitory effects on M. tuberculosis , indicating a potential influence on cell function.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. Benzothiazole derivatives have been found to exhibit inhibitory activity against M. tuberculosis , suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Métodos De Preparación
The synthesis of 1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea involves several steps, typically starting with the preparation of the benzothiazole core. Common synthetic routes include:
Diazo-coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further modified to obtain the desired benzothiazole derivatives.
Microwave irradiation: This technique accelerates the reaction process, leading to higher yields and shorter reaction times.
One-pot multicomponent reactions: These reactions combine multiple reactants in a single step, simplifying the synthesis process and improving efficiency.
Análisis De Reacciones Químicas
1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Aplicaciones Científicas De Investigación
1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and anticancer agent, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including the treatment of infectious diseases and cancer.
Comparación Con Compuestos Similares
1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea can be compared with other benzothiazole derivatives, such as:
Benzothiazole: A simpler compound with a similar core structure but lacking the allyl and urea groups.
4,6-Difluorobenzothiazole: Similar to the target compound but without the allyl and urea modifications.
1-Allyl-3-benzothiazol-2-ylurea: Lacks the difluoro substitutions, making it less potent in certain applications.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3OS/c1-2-3-14-10(17)16-11-15-9-7(13)4-6(12)5-8(9)18-11/h2,4-5H,1,3H2,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJBOFVHKYMNEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=NC2=C(C=C(C=C2S1)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-N-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide](/img/structure/B2787111.png)

![(Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2787114.png)

![3,4,5-Trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2787119.png)



![1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]imidazolidin-2-one](/img/structure/B2787128.png)
![5-[(4-ethylphenyl)amino]-N-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2787129.png)

![N-(3,4-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2787131.png)

![methyl 4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2787133.png)
